molecular formula C16H15NO4 B1624537 4-Benzyl 1-methyl 2-aminoterephthalate CAS No. 330807-53-9

4-Benzyl 1-methyl 2-aminoterephthalate

Cat. No. B1624537
CAS RN: 330807-53-9
M. Wt: 285.29 g/mol
InChI Key: YZHCNYAMKJUPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl 1-methyl 2-aminoterephthalate is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyl 1-methyl 2-aminoterephthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl 1-methyl 2-aminoterephthalate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

330807-53-9

Product Name

4-Benzyl 1-methyl 2-aminoterephthalate

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

4-O-benzyl 1-O-methyl 2-aminobenzene-1,4-dicarboxylate

InChI

InChI=1S/C16H15NO4/c1-20-16(19)13-8-7-12(9-14(13)17)15(18)21-10-11-5-3-2-4-6-11/h2-9H,10,17H2,1H3

InChI Key

YZHCNYAMKJUPNQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

After dissolving 1-methyl 2-aminoterephthalate (8.00 g, 41.1 mmol) in dimethylformamide (80 ml), anhydrous potassium carbonate (6.25 g, 45.1 mmol) and benzyl bromide (4.12 ml, 43.1 mmol) were added and the mixture was stirred at room temperature for 15.5 hours. An excess of triethylamine was added, and after stirring for an additional 10 minutes at room temperature, ice water was added and extraction was performed with ethyl acetate. The ethyl acetate layer was washed with water and brine and then dried over anhydrous magnesium sulfate. Filtration was performed with silica gel-alumina and the solvent was distilled off under reduced pressure. IPE was added to the obtained oil for crystallization, and the crystals were filtered off. The filtrate was concentrated and then the same procedure was repeated twice to yield the title compound (8.21 g) as a light yellow powder.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

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